molecular formula C26H24N4O3S B4630196 methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B4630196
M. Wt: 472.6 g/mol
InChI Key: JVSXBDQYBCWNOB-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that often find applications in pharmaceuticals and materials science due to their unique structural and functional properties. The compound features multiple heterocyclic rings, which are common motifs in drug molecules, offering a variety of interactions with biological targets.

Synthesis Analysis

Synthesis of such compounds generally involves multi-step organic reactions, starting from simpler heterocyclic compounds or building blocks. For instance, the synthesis of related heterocyclic compounds has been demonstrated through reactions involving amino-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene or pyrazole derivatives with various reagents to construct complex molecules with high specificity (Youssef et al., 2005; Nikpassand et al., 2010).

Molecular Structure Analysis

The structural elucidation of such compounds often employs techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and computational modeling to determine the precise arrangement of atoms within the molecule. For example, the crystal structure of a similar compound was determined to understand its molecular geometry and intermolecular interactions (Ganapathy et al., 2015).

Chemical Reactions and Properties

These compounds can undergo a variety of chemical reactions, including but not limited to, nucleophilic substitution, cyclization, and addition reactions. The reactivity can be significantly influenced by the nature of substituents on the heterocyclic rings (Mohareb et al., 2004).

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis Techniques : Studies demonstrate various synthesis techniques for compounds with structural similarities, such as Michael addition reactions and reactions involving active methylene compounds. These methods contribute to the development of a wide range of heterocyclic compounds, including pyrazole, thiophene, and pyridine derivatives, which have potential applications in pharmaceutical and material sciences (Bakhouch et al., 2015), (Yıldırım et al., 2005).

  • Characterization and Structural Analysis : Spectroscopic methods, including NMR and X-Ray diffraction, are essential for determining the structures of synthesized compounds, providing insights into their potential applications in drug design and material science (Youssef et al., 2005).

Potential Applications

  • Pharmaceutical Applications : The structural motifs found in compounds similar to the one have been explored for their potential in drug development. For example, pyrazole and thiophene derivatives are studied for their antitumor and antimicrobial activities, indicating the significance of these structures in medicinal chemistry (Shams et al., 2010).

  • Material Science Applications : The synthesis of fused polycyclic structures, such as pyrazolo[3,4-b]pyridines, underlines the importance of these compounds in the development of materials with specific optical and electronic properties (Nikpassand et al., 2010).

properties

IUPAC Name

methyl 2-[(6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-14-21-18(24(31)28-25-22(26(32)33-2)17-9-6-10-20(17)34-25)13-19(15-11-12-15)27-23(21)30(29-14)16-7-4-3-5-8-16/h3-5,7-8,13,15H,6,9-12H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSXBDQYBCWNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=C(C5=C(S4)CCC5)C(=O)OC)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 3
methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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